

Discovery and Synthesis of T-3256336: A Potent IAP Inhibitor

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Compound of Interest

Compound Name: T-3256336

Cat. No.: B15582766

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

T-3256336 is a novel, orally bioavailable small molecule antagonist of the Inhibitor of Apoptosis Proteins (IAPs). Developed by Takeda Pharmaceutical Company, this compound selectively targets cellular IAP1 (cIAP1) and X-linked IAP (XIAP), key regulators of apoptosis, thereby promoting programmed cell death in cancer cells. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of **T-3256336**, consolidating available data into a structured format for researchers and drug development professionals.

Introduction

The Inhibitor of Apoptosis Proteins (IAPs) are a family of anti-apoptotic regulators frequently overexpressed in various cancers, contributing to tumor progression and resistance to conventional therapies. This makes them attractive targets for cancer therapeutics. **T-3256336** emerged from a structure-based drug design program aimed at developing potent Smac mimetics. It features an octahydropyrrolo[1,2-a]pyrazine scaffold as a novel proline mimetic.^[1] This compound has demonstrated significant anti-tumor activity in preclinical models, primarily through the induction of systemic Tumor Necrosis Factor-alpha (TNFα).^[2]

Physicochemical Properties

T-3256336 has been characterized in its anhydrous form as the most stable and desirable for pharmaceutical development.[1][3] Studies have also identified and characterized mono-hydrate and hemi-hydrate forms.[1][4][5] The anhydrous form is a white to off-white solid.[6]

Table 1: Physicochemical and Structural Information

Property	Value	Reference
Molecular Formula	C ₃₁ H ₄₅ F ₂ N ₅ O ₅	[6]
Molecular Weight	605.72 g/mol	[6][7]
CAS Number	1266227-69-3	[6]
Chemical Structure	[8]	
Most Stable Form	Anhydrous	[1][3]

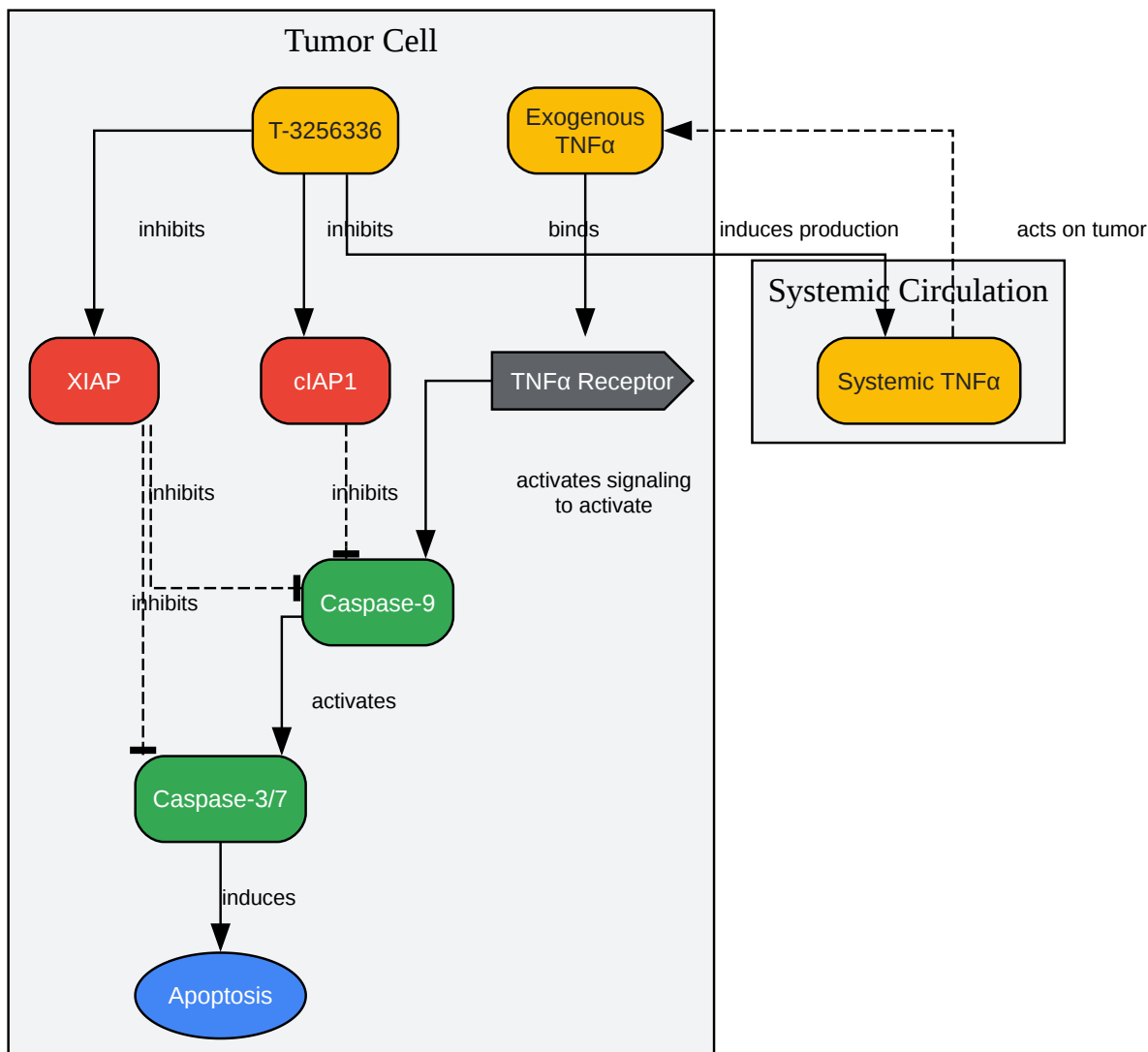
Biological Activity and Mechanism of Action

T-3256336 is a potent dual inhibitor of cIAP1 and XIAP.[6] Its mechanism of action involves binding to the BIR3 domain of these IAPs, which leads to the degradation of cIAP1 and subsequent activation of caspases, ultimately inducing apoptosis.[2][6]

A key feature of **T-3256336**'s in vivo activity is its ability to induce the production of systemic cytokines, most notably TNFα.[2] While its single-agent efficacy in vitro is most pronounced in cancer cell lines with high endogenous TNFα expression, its cytotoxic effects are significantly enhanced in the presence of exogenous TNFα.[2] This dual mechanism—sensitizing tumor cells to TNFα-induced apoptosis and stimulating systemic TNFα production—underlies its potent anti-tumor effects in vivo.[2][9]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for **T-3256336**-induced apoptosis.



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Caption: Signaling pathway of **T-3256336**-induced apoptosis.

Quantitative Biological Data

The following tables summarize the in vitro and in vivo activity of **T-3256336**.

Table 2: In Vitro Activity of **T-3256336**

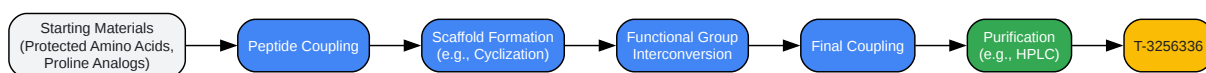
Assay	Target/Cell Line	Result	Reference
IC ₅₀	clAP1	1.3 nM	[6]
IC ₅₀	XIAP	200 nM	[6]
GI ₅₀	MDA-MB-231	1.8 nM	[6]

Table 3: In Vivo Efficacy of **T-3256336** in MDA-MB-231-Luc Xenograft Model

Dose (Oral)	Tumor Growth Inhibition (T/C%)	Reference
30 mg/kg	53%	[6]
100 mg/kg	62%	[6]

Synthesis of T-3256336

While the precise, step-by-step synthesis protocol from the primary literature is not publicly available in its entirety, the synthesis of **T-3256336** (referred to as compound 45 in the foundational study) involves the construction of a key octahydropyrrolo[1,2-a]pyrazine scaffold. [6] The general approach for synthesizing such complex heterocyclic structures often involves multi-step sequences, including peptide couplings and cyclization reactions. A plausible, generalized workflow is presented below.



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Caption: Generalized synthetic workflow for **T-3256336**.

Experimental Protocols

The following are detailed, representative protocols for the key assays used to characterize **T-3256336**, based on standard methodologies reported in the field of IAP inhibitor research.

IAP Binding Assay (Fluorescence Polarization)

This assay measures the ability of a test compound to displace a fluorescently labeled Smac-derived peptide from the BIR3 domain of an IAP.

- Reagents:
 - Recombinant human cIAP1-BIR3 or XIAP-BIR3 protein.
 - Fluorescently labeled Smac-derived peptide probe (e.g., FITC-AVPI).
 - Assay Buffer (e.g., 100 mM potassium phosphate pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide).
 - **T-3256336** (serially diluted in DMSO).
- Procedure:
 - Add assay buffer, IAP protein, and fluorescent probe to wells of a black 384-well microplate.
 - Add serially diluted **T-3256336** or DMSO vehicle control.
 - Incubate at room temperature for 1-2 hours, protected from light.
 - Measure fluorescence polarization on a suitable plate reader.
- Data Analysis:
 - Calculate IC₅₀ values by fitting the data to a four-parameter logistic equation.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay determines the concentration of a compound that inhibits cell growth by 50% (GI₅₀).

- Reagents:
 - Human cancer cell line (e.g., MDA-MB-231).

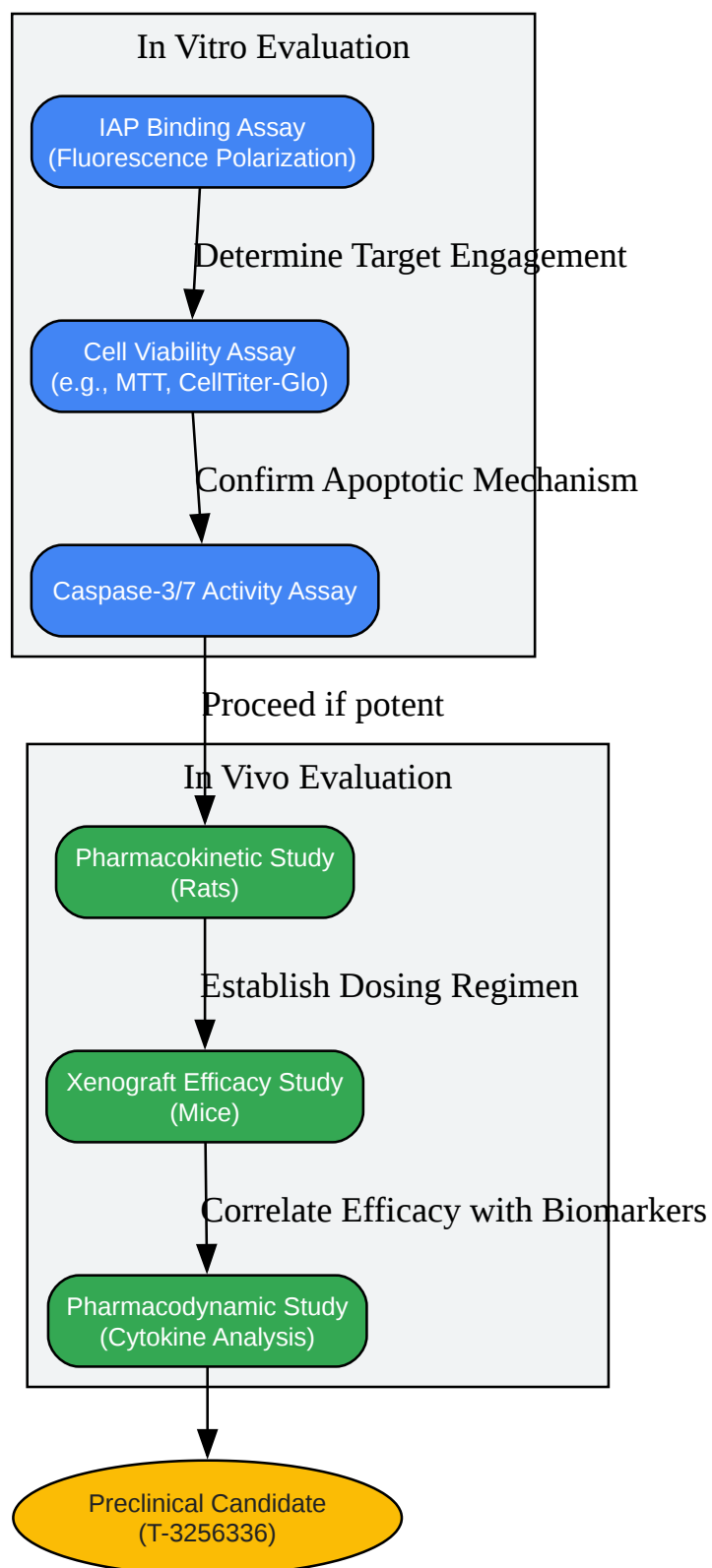
- Complete cell culture medium.
- **T-3256336** (serially diluted).
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay reagent.
- Solubilization solution (for MTT).
- Procedure:
 - Seed cells in a 96-well plate and allow them to adhere overnight.
 - Treat cells with serially diluted **T-3256336** for 72 hours.
 - Add the viability reagent (MTT or CellTiter-Glo®) and incubate according to the manufacturer's instructions.
 - For MTT, add solubilization solution and read absorbance at ~570 nm. For CellTiter-Glo®, read luminescence.
- Data Analysis:
 - Calculate GI₅₀ values from dose-response curves.

In Vivo Xenograft Study

This protocol outlines a typical subcutaneous xenograft model to evaluate the anti-tumor efficacy of **T-3256336**.

- Animal Model:
 - Female immunodeficient mice (e.g., BALB/c nude).
- Procedure:
 - Subcutaneously implant a human cancer cell line (e.g., MDA-MB-231-Luc) into the flank of each mouse.

- Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and vehicle control groups.
- Administer **T-3256336** orally (e.g., at 30 and 100 mg/kg) or vehicle daily for a specified period.
- Measure tumor volume with calipers regularly.
- At the end of the study, euthanize the animals and excise the tumors for further analysis.
- Data Analysis:
 - Calculate Tumor Growth Inhibition (TGI) as a percentage relative to the vehicle control group.



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Caption: Preclinical evaluation workflow for **T-3256336**.

Pharmacokinetics

Studies in rats have investigated the pharmacokinetics of **T-3256336**, noting that its intestinal absorption is affected by the P-glycoprotein (P-gp) efflux transporter, leading to nonlinear pharmacokinetics. The oral bioavailability of the compound may also be influenced by food effects.

Conclusion

T-3256336 is a potent and orally active dual cIAP1/XIAP inhibitor with a compelling mechanism of action that involves both direct sensitization of tumor cells to apoptosis and modulation of the tumor microenvironment through the induction of systemic TNF α . Its robust preclinical activity, particularly in solid tumor models, underscores its potential as a promising therapeutic agent for the treatment of cancer. Further investigation into its clinical efficacy and safety is warranted.

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